molecular formula C28H23NO3 B15019260 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenoxy)ethanone

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-methoxyphenyl)imino]methyl}phenoxy)ethanone

Cat. No.: B15019260
M. Wt: 421.5 g/mol
InChI Key: WMDIDMARVQIDGI-UHFFFAOYSA-N
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Description

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is a complex organic compound known for its unique structural properties. It consists of a biphenyl group, a methoxyphenyl group, and an imino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobiphenyl to form an imine intermediate. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and imino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the biphenyl and methoxyphenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-HYDROXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE
  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE

Uniqueness

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in research and industrial applications.

Properties

Molecular Formula

C28H23NO3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-[(4-methoxyphenyl)iminomethyl]phenoxy]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C28H23NO3/c1-31-26-17-13-25(14-18-26)29-19-21-7-15-27(16-8-21)32-20-28(30)24-11-9-23(10-12-24)22-5-3-2-4-6-22/h2-19H,20H2,1H3

InChI Key

WMDIDMARVQIDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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